synthesis and characterization of 1-(4-Fluorophenyl)-2-phenylbutan-1-one
synthesis and characterization of 1-(4-Fluorophenyl)-2-phenylbutan-1-one
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)-2-phenylbutan-1-one
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed physicochemical characterization of 1-(4-Fluorophenyl)-2-phenylbutan-1-one. This fluorinated aryl ketone is a compound of interest for researchers in medicinal chemistry and drug development, potentially serving as a key intermediate or structural scaffold for novel therapeutic agents. This document outlines a robust synthetic route via Friedel-Crafts acylation, followed by a multi-technique analytical workflow to confirm the structure, identity, and purity of the final product. The causality behind experimental choices is explained, ensuring that the described protocols are scientifically sound and reproducible for professionals in the field.
Introduction to 1-(4-Fluorophenyl)-2-phenylbutan-1-one
1-(4-Fluorophenyl)-2-phenylbutan-1-one is an aromatic ketone featuring a butyrophenone core. The structure is characterized by a 4-fluorophenyl group bonded to the carbonyl carbon and a phenyl group at the adjacent α-position. The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable moiety in drug design. Understanding its synthesis and characterization is fundamental for its application in further synthetic elaborations.
1.1 Chemical Structure and Properties
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IUPAC Name: 1-(4-Fluorophenyl)-2-phenylbutan-1-one
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Molecular Formula: C₁₆H₁₅FO
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Molecular Weight: 242.29 g/mol
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Key Features: A chiral center at the C2 position, a ketone functional group, a fluorinated aromatic ring, and a non-fluorinated aromatic ring.
Synthetic Strategy and Rationale
2.1 Retrosynthetic Analysis
A logical disconnection for an aryl ketone, such as the target compound, is across the bond between the aromatic ring and the carbonyl carbon. This approach points directly to a Friedel-Crafts acylation reaction, a classic and highly reliable method for forming aryl ketones.[1] The required starting materials would be fluorobenzene and 2-phenylbutanoyl chloride.
2.2 Chosen Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation is selected for its efficiency and high regioselectivity. The reaction involves the electrophilic aromatic substitution of fluorobenzene with an acylium ion generated from 2-phenylbutanoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The fluorine atom is an ortho-, para-directing deactivator; however, due to the steric hindrance from the bulky acyl group, the para-substituted product is heavily favored, leading to a clean reaction profile. A key advantage of acylation over alkylation is that the product ketone is less reactive than the starting material, which prevents polysubstitution reactions.[1]
Experimental Protocol: Synthesis
This section details the step-by-step procedure for the synthesis of 1-(4-Fluorophenyl)-2-phenylbutan-1-one.
3.1 Materials and Reagents
| Reagent/Material | Formula | Purity/Grade |
| 2-Phenylbutyric acid | C₁₀H₁₂O₂ | ≥98% |
| Thionyl chloride | SOCl₂ | ≥99% |
| Fluorobenzene | C₆H₅F | ≥99% |
| Aluminum chloride (anhydrous) | AlCl₃ | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous |
| Hydrochloric acid (HCl) | HCl | 37% (conc.) |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | Saturated aq |
| Magnesium sulfate (anhydrous) | MgSO₄ | Reagent |
| Diethyl ether | (C₂H₅)₂O | ACS Grade |
| Hexanes | C₆H₁₄ | ACS Grade |
| Silica Gel | SiO₂ | 60 Å, 230-400 mesh |
3.2 Step 1: Preparation of 2-Phenylbutanoyl Chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap), add 2-phenylbutyric acid (1.0 eq).
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Add thionyl chloride (1.5 eq) dropwise at room temperature.
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Heat the mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 2-phenylbutanoyl chloride, which is used in the next step without further purification.
3.3 Step 2: Friedel-Crafts Acylation
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In a separate three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM).
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Cool the suspension to 0°C in an ice bath.
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Add the crude 2-phenylbutanoyl chloride (1.0 eq) dissolved in anhydrous DCM dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
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Add fluorobenzene (3.0 eq, serving as both reactant and solvent) dropwise, keeping the temperature below 5°C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3.4 Reaction Work-up and Purification
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer twice with DCM.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the resulting crude oil via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) as the eluent.
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Combine the fractions containing the desired product and remove the solvent to yield 1-(4-Fluorophenyl)-2-phenylbutan-1-one as a pale yellow oil.
Physicochemical Characterization
A suite of analytical techniques is employed to unequivocally confirm the structure, identity, and purity of the synthesized compound.
Caption: Workflow for the synthesis and characterization of the target compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework.
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¹H NMR Analysis: The proton NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons, and the terminal methyl group. The aromatic region will be complex due to the two different phenyl rings and F-H coupling. Protons on the fluorophenyl ring ortho to the fluorine will appear as a doublet of doublets.[2]
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¹³C NMR Analysis: The carbon NMR will show a characteristic signal for the carbonyl carbon (~195-200 ppm). The carbon atom directly bonded to fluorine will exhibit a large C-F coupling constant.
4.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[3]
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A strong, sharp absorption peak characteristic of the ketone (C=O) stretch is expected in the region of 1680-1700 cm⁻¹ .[3][4]
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A strong absorption corresponding to the C-F bond stretch on the aromatic ring will be observed around 1220-1240 cm⁻¹ .
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C-H stretching vibrations for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively.[5]
4.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (242.29).
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Key Fragmentation: The most prominent fragmentation is typically the alpha-cleavage on either side of the carbonyl group. This would lead to characteristic fragment ions, such as the [C₇H₅FO]⁺ (m/z = 123) and [C₉H₁₁]⁺ (m/z = 119) ions.[6]
Data Summary and Interpretation
The following table summarizes the expected analytical data for 1-(4-Fluorophenyl)-2-phenylbutan-1-one.
| Technique | Expected Data | Interpretation |
| ¹H NMR (CDCl₃) | δ ~ 7.9-8.1 (m, 2H), 7.2-7.4 (m, 5H), 7.0-7.2 (m, 2H), 4.2-4.4 (t, 1H), 1.8-2.1 (m, 2H), 0.8-1.0 (t, 3H) ppm. | Confirms the presence and relative number of protons in different chemical environments (aromatic, methine, methylene, methyl).[7][8] |
| ¹³C NMR (CDCl₃) | δ ~ 198 (C=O), 165 (d, ¹JCF), 135-127 (aromatic C-H), 115 (d, ²JCF), ~50 (CH), ~25 (CH₂), ~12 (CH₃) ppm. | Identifies the carbonyl carbon and confirms the carbon skeleton. C-F coupling provides evidence for the fluorophenyl group. |
| IR (thin film) | ν ~ 1690 cm⁻¹ (C=O, strong), ~1230 cm⁻¹ (C-F, strong), 3100-2850 cm⁻¹ (C-H stretches). | Confirms the presence of the key ketone and carbon-fluorine functional groups.[3][4] |
| MS (EI) | m/z = 242 (M⁺), 123 ([M-C₉H₁₁]⁺, base peak), 119 ([M-C₇H₅FO]⁺). | Confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure.[6] |
| Purity (HPLC) | >98% peak area (typical). | Quantifies the purity of the final isolated compound. |
Conclusion
This guide has detailed a reliable and well-rationalized approach for the synthesis of 1-(4-Fluorophenyl)-2-phenylbutan-1-one via Friedel-Crafts acylation. The multi-step characterization workflow, employing NMR, IR, and MS, provides a robust system for verifying the structural integrity and purity of the final product. The methodologies and data presented herein serve as a valuable resource for researchers engaged in organic synthesis and the development of novel fluorinated compounds for pharmaceutical applications.
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